molecular formula C23H28N2O5 B297624 Ethyl (4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetate

Ethyl (4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetate

Katalognummer: B297624
Molekulargewicht: 412.5 g/mol
InChI-Schlüssel: OJEBPENDPGTLCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a complex organic compound that is synthesized in the laboratory using specific methods.

Wirkmechanismus

The mechanism of action of Ethyl (4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetate is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of specific enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been found to induce apoptosis in cancer cells, thereby leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to exhibit significant anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, it has also been shown to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using Ethyl (4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetate in lab experiments is its potent anti-cancer activity. Additionally, it also exhibits several other beneficial properties, such as anti-inflammatory and neuroprotective activity. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Zukünftige Richtungen

There are several future directions for the research on Ethyl (4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetate. One of the primary directions is the development of novel anti-cancer drugs based on this compound. Additionally, further research can be conducted to understand the mechanism of action of this compound and its potential use in the treatment of other diseases such as Alzheimer's, Parkinson's, and Huntington's disease. Furthermore, future research can also focus on developing more efficient and cost-effective synthesis methods for this compound.
Conclusion:
In conclusion, this compound is a complex organic compound that has potential applications in various fields of scientific research. Its potent anti-cancer activity, anti-inflammatory activity, and neuroprotective activity make it a potential candidate for the development of novel drugs. However, further research is required to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.

Synthesemethoden

The synthesis of Ethyl (4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetate is a complex process that involves several steps. The initial step involves the reaction of 4-(4-methoxy-2-methylphenyl)butanoyl chloride with hydrazine hydrate to form 4-(4-methoxy-2-methylphenyl)butanohydrazide. This intermediate compound is then reacted with 4-chloro-2-nitrophenol to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl (4-{2-[4-(4-methoxy-2-methylphenyl)butanoyl]carbohydrazonoyl}phenoxy)acetate has found potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anti-cancer activity and has been used in the development of novel anti-cancer drugs. Additionally, it has also been studied for its potential use in the treatment of other diseases such as Alzheimer's, Parkinson's, and Huntington's disease.

Eigenschaften

Molekularformel

C23H28N2O5

Molekulargewicht

412.5 g/mol

IUPAC-Name

ethyl 2-[4-[[4-(4-methoxy-2-methylphenyl)butanoylhydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C23H28N2O5/c1-4-29-23(27)16-30-20-11-8-18(9-12-20)15-24-25-22(26)7-5-6-19-10-13-21(28-3)14-17(19)2/h8-15H,4-7,16H2,1-3H3,(H,25,26)

InChI-Schlüssel

OJEBPENDPGTLCB-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=C(C=C1)C=NNC(=O)CCCC2=C(C=C(C=C2)OC)C

Kanonische SMILES

CCOC(=O)COC1=CC=C(C=C1)C=NNC(=O)CCCC2=C(C=C(C=C2)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.